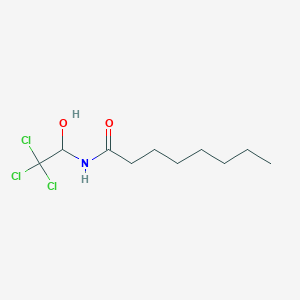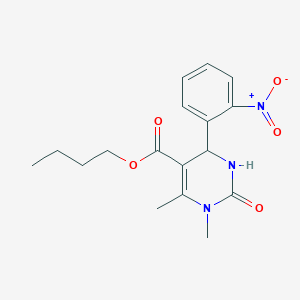![molecular formula C20H19ClN2O2 B5085412 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, commonly known as TAK-063, is a novel drug candidate that has been developed for the treatment of schizophrenia. It belongs to the class of compounds known as piperazine derivatives, which have been shown to exhibit antipsychotic activity. TAK-063 has been found to be a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that is involved in the regulation of neurotransmitter signaling in the brain.
Wirkmechanismus
TAK-063 works by inhibiting the activity of 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, an enzyme that is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, TAK-063 increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the brain, which in turn leads to the activation of signaling pathways that are involved in the regulation of dopamine and glutamate neurotransmission. This mechanism of action is thought to be responsible for the antipsychotic activity of TAK-063.
Biochemical and Physiological Effects:
TAK-063 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in the levels of dopamine and glutamate neurotransmission in the brain, as well as an improvement in cognitive function and memory. In addition, TAK-063 has been found to have a lower risk of side effects, such as weight gain and metabolic disturbances, which are commonly associated with existing antipsychotic drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-063 for laboratory experiments is its potency and selectivity as an inhibitor of 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one. This makes it an ideal tool for studying the role of 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one in the regulation of neurotransmitter signaling in the brain. However, one of the limitations of TAK-063 is its relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on TAK-063. One area of interest is the development of new formulations of TAK-063 that have a longer half-life and improved pharmacokinetic properties. Another area of interest is the investigation of the potential of TAK-063 as a treatment for other neuropsychiatric disorders, such as depression and anxiety. Finally, there is a need for further studies to elucidate the precise mechanisms of action of TAK-063, and to better understand its potential as a therapeutic agent for the treatment of schizophrenia.
Synthesemethoden
TAK-063 can be synthesized using a multi-step process that involves the coupling of a piperazine derivative with a chromenone derivative. The synthesis of TAK-063 has been described in detail in a number of scientific publications, and the compound has been found to be stable and easy to handle in laboratory conditions.
Wissenschaftliche Forschungsanwendungen
TAK-063 has been the subject of extensive scientific research, with a focus on its potential as a treatment for schizophrenia. In preclinical studies, TAK-063 has been found to exhibit antipsychotic activity that is comparable to that of existing antipsychotic drugs. In addition, TAK-063 has been found to have a lower risk of side effects, such as weight gain and metabolic disturbances, which are commonly associated with existing antipsychotic drugs.
Eigenschaften
IUPAC Name |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-16-4-3-5-17(12-16)23-10-8-22(9-11-23)13-15-14-25-19-7-2-1-6-18(19)20(15)24/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLREREKWMEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)


![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)
![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)